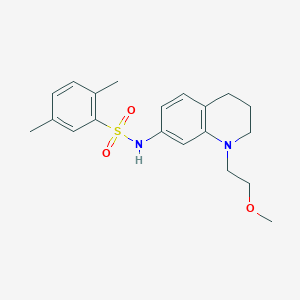

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide

描述

This compound is a benzenesulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a 2-methoxyethyl group at the 1-position and a 2,5-dimethylbenzenesulfonamide moiety at the 7-position. Its structure combines the rigidity of the tetrahydroquinoline scaffold with the sulfonamide group’s hydrogen-bonding and electronic properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors where sulfonamide interactions are critical .

属性

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-15-6-7-16(2)20(13-15)26(23,24)21-18-9-8-17-5-4-10-22(11-12-25-3)19(17)14-18/h6-9,13-14,21H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPSVPVKJJBREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline structure.

Introduction of the 2-methoxyethyl Group: This step involves the alkylation of the tetrahydroquinoline nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step is the sulfonylation of the tetrahydroquinoline derivative with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

化学反应分析

Types of Reactions

Oxidation: The tetrahydroquinoline core can undergo oxidation to form quinoline derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

科学研究应用

Chemistry

Catalysis: The compound can act as a ligand in transition metal catalysis.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential candidate for drug development.

Medicine

Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties.

Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

Material Science: Used in the synthesis of polymers and advanced materials.

作用机制

The mechanism of action of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. The tetrahydroquinoline core can interact with various biological pathways, potentially affecting cellular processes.

相似化合物的比较

Research Findings and Limitations

- Antimicrobial Activity : While IIIa shows moderate activity against S. aureus (MIC = 8 µg/mL), the target compound’s lack of a chlorine or hydroxy group may diminish such effects .

- Enzyme Inhibition: Tetrahydroquinoline sulfonamides are known carbonic anhydrase inhibitors. The 2-methoxyethyl group’s steric bulk may reduce efficacy compared to smaller substituents (e.g., methyl or hydrogen).

生物活性

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydroquinoline core linked to a sulfonamide group, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound can be characterized by the following molecular formula and structure:

- Molecular Formula : CHNOS

- Molecular Weight : 374.5 g/mol

The compound's structure includes:

- A tetrahydroquinoline moiety which is known for its pharmacological properties.

- A sulfonamide group that enhances its biological activity.

- A dimethyl-substituted benzene ring which increases solubility and reactivity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit promising antitumor activity. Specifically, studies have shown that derivatives of tetrahydroquinoline can inhibit the proliferation of various cancer cell lines. For instance:

- In vitro studies demonstrated that tetrahydroquinoline derivatives can induce apoptosis in lung cancer cell lines such as A549 and HCC827. The cytotoxic effects were measured using MTS assays to determine cell viability and BrdU assays to assess proliferation rates .

Antimicrobial Properties

The sulfonamide group in the compound is associated with antimicrobial activity. Compounds similar to N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide have shown effectiveness against bacterial strains like E. coli and S. aureus. The mechanism often involves inhibition of bacterial folic acid synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies and Research Findings

常见问题

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis of this sulfonamide-tetrahydroquinoline hybrid requires precise control of reaction conditions. Key steps include:

- Coupling reactions : Use of triethylamine as a base to deprotonate intermediates and dichloromethane as a solvent for sulfonamide bond formation .

- Temperature optimization : Maintaining 0–5°C during sulfonylation to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (petroleum ether/ethyl acetate) to achieve >95% purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological validation involves:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxyethyl and dimethyl groups) .

- Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error .

- X-ray crystallography : Resolving stereochemistry of the tetrahydroquinoline ring, if single crystals are obtainable .

Q. What solvent systems are optimal for its solubility and reactivity in further derivatization?

- Polar aprotic solvents (DMF, DMSO) enhance solubility for sulfonamide reactions .

- Low-polarity solvents (toluene, dichloromethane) are preferred for Friedel-Crafts alkylation of the tetrahydroquinoline core .

Q. What are the standard protocols for assessing its stability under experimental storage conditions?

- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks, with HPLC monitoring for degradation products .

- Light sensitivity : Use amber vials to prevent photodegradation of the sulfonamide group .

Q. How can researchers mitigate byproduct formation during its synthesis?

- Stepwise addition of reagents : Slow addition of sulfonyl chlorides to avoid exothermic side reactions .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during tetrahydroquinoline functionalization .

Advanced Research Questions

Q. What computational strategies can predict its binding affinity to biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes like carbonic anhydrase, using crystal structures (PDB: 4A7) for validation .

- QM/MM simulations : Analyze electronic effects of the 2,5-dimethylbenzenesulfonamide moiety on binding .

Q. How can contradictions in pharmacological data (e.g., IC variability) be resolved?

- Triplicate assays : Repeat enzyme inhibition studies under standardized conditions (pH 7.4, 37°C) to assess reproducibility .

- Meta-analysis : Compare results with structurally analogous sulfonamides (e.g., N-(1-benzyl derivatives) to identify substituent-dependent trends .

Q. What advanced spectroscopic techniques elucidate its dynamic behavior in solution?

- 2D NOESY NMR : Detect spatial proximity between methoxyethyl and tetrahydroquinoline protons .

- Variable-temperature NMR : Study conformational flexibility of the 1,2,3,4-tetrahydroquinoline ring .

Q. How does stereochemistry at the 1-(2-methoxyethyl) position influence biological activity?

- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers .

- Enantioselective synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to generate stereoisomers for comparative bioassays .

Q. What mechanistic insights explain its reactivity in nucleophilic aromatic substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。